2-Propenyltrimethylsilane

Overview

Description

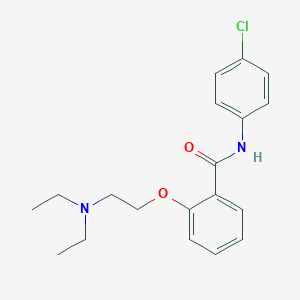

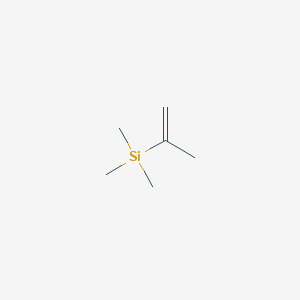

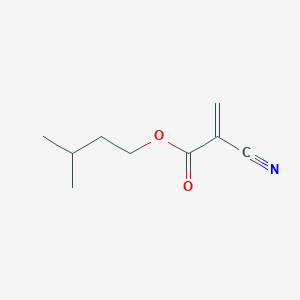

2-Propenyltrimethylsilane (2-PTMS) is an organosilicon compound with a variety of uses in the scientific and industrial fields. It is a colorless, volatile liquid with a sweet, pungent odor. 2-PTMS is used as a reagent in organic synthesis, as a curing agent for resins, as a catalyst in the production of polymers, and as a surfactant in various applications. It is also used in the pharmaceutical industry as a stabilizer, emulsifier, and surfactant. In addition, 2-PTMS has been found to have a number of potential applications in biotechnology, including in the synthesis of peptides and proteins, and as a therapeutic agent.

Scientific Research Applications

Fluoride Ion Mediated Conjugate Addition Reactions

Research by Panek and Sparks (1987) investigated the reaction of 1-acyloxy-2-propenyltrimethylsilane with α, β-unsaturated ketones in the presence of tetra-n-butylammonium fluoride. This study highlighted the regiospecific conjugate addition of a 1-acyloxy-2-propenyl function, demonstrating a significant application in synthetic chemistry (Panek & Sparks, 1987).

Heterogeneous Complexes of Nickel MCM-41

Rossetto et al. (2015) detailed the use of β-diimine ligands combined with alkoxysilane groups, such as chloropropyltrimethoxysilane, for applications in olefin oligomerization. These complexes were utilized in ethylene and propylene oligomerization, offering insights into both homogeneous and heterogeneous systems (Rossetto et al., 2015).

Coordination Chemistry for Antibacterial Materials

A study by Pallavicini et al. (2013) focused on the synthesis of a propyltrimethoxysilane-modified 2,2'-bipyridine ligand, which was used to create monolayers on glass surfaces. These modified surfaces demonstrated microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus, highlighting potential applications in antibacterial materials (Pallavicini et al., 2013).

Vinyl Derivatives of Metals

Research conducted by Seyferth and Vaughan (1963) involved the synthesis of pure cis- and trans-propenyltrimethylsilane, among other compounds. Their study provided valuable information on the configuration and isomerization of these compounds, contributing to the understanding of organometallic chemistry (Seyferth & Vaughan, 1963).

Reaction with Diethylene(η5-indenyl)rhodium(I)

In 1984, Fitch and Westmoreland reported the catalytic isomerization of allyltrimethylsilane to propenyltrimethylsilane using diethylene(η5-indenyl)rhodium(I). This research contributed to the understanding of reactions involving silanes and transition metal complexes (Fitch & Westmoreland, 1984).

Hetero-dehydrocoupling of Silanes and Amines

A 2013 study by Hill et al. explored the use of alkaline earth hexamethyldisilazides as pre-catalysts for the cross-dehydrocoupling of Si–H and N–H bonds. This research provided significant insights into the catalytic activity and mechanisms involved in silane and amine coupling (Hill et al., 2013).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water. If the chemical enters the eyes, they should be rinsed with pure water for at least 15 minutes. If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Mechanism of Action

Target of Action

2-Propenyltrimethylsilane, also known as 2-Trimethylsilylprop-1-ene , is primarily used as a chemical intermediate

Mode of Action

As an organosilane , it may participate in various chemical reactions, including those involving silicon-carbon bonds. The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of this compound are likely to be heavily influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, as a flammable liquid , it must be handled with care to prevent accidents. Furthermore, its stability and reactivity may be affected by factors such as light, heat, and the presence of catalysts.

properties

IUPAC Name |

trimethyl(prop-1-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWSLXWOGWUDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347550 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18163-07-0 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 2-propenyltrimethylsilane and how is it characterized?

A1: this compound (also known as allyltrimethylsilane) has the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol. It can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. []

Q2: How does this compound react with metal complexes like cobalt tricarbonyl nitrosyl?

A2: Research indicates that this compound can coordinate to cobalt atoms in complexes like cobalt tricarbonyl nitrosyl via the C=C double bond of its allyl group. This interaction can lead to the formation of bridging C=O groups with other metal atoms like iron, potentially influencing the formation of magnetic nanoparticles. []

Q3: Can this compound participate in conjugate addition reactions?

A3: Yes, studies show that this compound derivatives, specifically 1-acyloxy-2-propenyltrimethylsilane, can undergo fluoride ion-mediated conjugate addition reactions. This reaction pathway allows for the synthesis of 3-(1-acyloxy-2-propenyl)alkanones, showcasing the versatility of this compound in organic synthesis. [, ]

Q4: Are there any reported applications of this compound in the synthesis of cyclic compounds?

A4: Yes, this compound plays a role in the synthesis of both cyclopentanes and cyclohexenones. It can act as a trimethylenemethane (TMM) precursor, enabling cyclopentannulation reactions. Additionally, it facilitates the synthesis of 1,5-diketones, which can undergo annelation to form fused cyclohexenones. [, ]

Q5: What alternative reagents exist for reactions where this compound is typically employed?

A5: While a direct comparison is not provided in the available literature, 2-methyl-2-propenyltrimethylsilane can be used as an alternative to this compound in certain reactions, such as the synthesis of 1,5-diketones and subsequent annelation to fused cyclohexenones. [] Further research is needed to thoroughly compare the performance, cost, and impact of these alternatives.

Q6: How does this compound influence the formation of magnetic nanoparticles?

A6: Research suggests that the presence of this compound in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl and iron pentacarbonyl can impact the morphology and magnetic properties of nanoparticles formed under laser irradiation. The exact mechanism of this influence requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)